molecular formula C11H10ClNO B12863472 3-Chloro-1-ethylquinolin-2(1H)-one

3-Chloro-1-ethylquinolin-2(1H)-one

Cat. No.: B12863472
M. Wt: 207.65 g/mol
InChI Key: LDXLOTLLODMAKO-UHFFFAOYSA-N
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Description

3-Chloro-1-ethylquinolin-2(1H)-one is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives are often explored for their potential as antimicrobial, antiviral, and anticancer agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-ethylquinolin-2(1H)-one typically involves the chlorination of 1-ethylquinolin-2(1H)-one. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

Industrial Production Methods

Industrial production methods for quinoline derivatives often involve large-scale batch reactions with stringent control over reaction parameters to ensure high yield and purity. The specific methods for this compound would depend on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-ethylquinolin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, substitution reactions may yield various quinoline derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-1-ethylquinolin-2(1H)-one would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    3-Chloroquinoline: Another chlorinated quinoline derivative with similar properties.

    1-Ethylquinolin-2(1H)-one: The parent compound without the chlorine substitution.

    Chloroquine: A well-known antimalarial drug with a quinoline structure.

Uniqueness

3-Chloro-1-ethylquinolin-2(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other quinoline derivatives.

Properties

Molecular Formula

C11H10ClNO

Molecular Weight

207.65 g/mol

IUPAC Name

3-chloro-1-ethylquinolin-2-one

InChI

InChI=1S/C11H10ClNO/c1-2-13-10-6-4-3-5-8(10)7-9(12)11(13)14/h3-7H,2H2,1H3

InChI Key

LDXLOTLLODMAKO-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C=C(C1=O)Cl

Origin of Product

United States

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